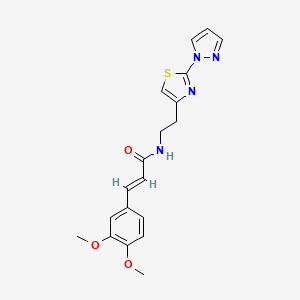
3-(2,6-DIFLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-DIFLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic organic compound with a molecular formula of C16H10F2N2O3 and a molecular weight of 316.259 Da . This compound is characterized by the presence of a benzofuran ring, which is a fused aromatic ring system containing both benzene and furan rings. The compound also contains fluorine atoms, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 3-(2,6-DIFLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves several steps. One common method includes the reaction of 2,6-difluorobenzoyl chloride with 4-fluoroaniline to form an intermediate product. This intermediate is then reacted with 1-benzofuran-2-carboxylic acid under specific conditions to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Análisis De Reacciones Químicas
3-(2,6-DIFLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-(2,6-DIFLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(2,6-DIFLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
3-(2,6-DIFLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(2,6-difluorobenzoyl)-N’-(4-fluorophenyl)urea: This compound has a similar structure but contains a urea group instead of a benzofuran ring.
4-fluorobenzylamine: This compound lacks the benzofuran ring and has different reactivity and applications.
Indole derivatives: These compounds contain an indole ring instead of a benzofuran ring and are known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-[(2,6-difluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O3/c23-12-8-10-13(11-9-12)26-22(29)20-19(14-4-1-2-7-17(14)30-20)27-21(28)18-15(24)5-3-6-16(18)25/h1-11H,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNXROWRJOPWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-(1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-2-yl)pyridine-3-carboxamide](/img/structure/B2705589.png)
![1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2705592.png)
![2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2705595.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)

![N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B2705599.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2705602.png)




